Cas no 1247044-47-8 (3-(Pyridazin-3-yloxy)aniline)

3-(Pyridazin-3-yloxy)aniline 化学的及び物理的性質
名前と識別子
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- 3-(pyridazin-3-yloxy)aniline
- 3-(Pyridazin-3-yloxy)aniline
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- インチ: 1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-5-2-6-12-13-10/h1-7H,11H2
- InChIKey: FRKFDGGMTGVLPU-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CN=N1)C1=CC=CC(=C1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 61
3-(Pyridazin-3-yloxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146933-0.05g |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 0.05g |
$864.0 | 2023-02-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23210-1G |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 95% | 1g |
¥ 4,461.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23210-10G |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 95% | 10g |
¥ 22,308.00 | 2023-03-30 | |
Enamine | EN300-146933-1.0g |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-146933-2.5g |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 2.5g |
$2014.0 | 2023-02-15 | ||
Enamine | EN300-146933-0.5g |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 0.5g |
$987.0 | 2023-02-15 | ||
Enamine | EN300-146933-1000mg |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 1000mg |
$1029.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555385-1g |
3-(Pyridazin-3-yloxy)aniline |
1247044-47-8 | 98% | 1g |
¥5976.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23210-250MG |
3-(pyridazin-3-yloxy)aniline |
1247044-47-8 | 95% | 250MG |
¥ 1,788.00 | 2023-03-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00818674-1g |
3-(Pyridazin-3-yloxy)aniline |
1247044-47-8 | 98% | 1g |
¥4461.0 | 2023-04-04 |
3-(Pyridazin-3-yloxy)aniline 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
9. Book reviews
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
3-(Pyridazin-3-yloxy)anilineに関する追加情報
3-(Pyridazin-3-yloxy)aniline
The compound 3-(Pyridazin-3-yloxy)aniline (CAS No. 1247044-47-8) is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and functional groups, exhibits a range of interesting properties that make it a valuable subject for research and potential applications. In this article, we will delve into the structural features, chemical properties, synthesis methods, and the latest research findings related to 3-(Pyridazin-3-yloxy)aniline.
Structure and Functional Groups: The molecule consists of a pyridazine ring fused with an oxygen atom, forming a pyridazin-3-yloxy group. This group is attached to an aniline moiety, which contains an amino group (-NH2) directly bonded to a benzene ring. The combination of these functional groups imparts 3-(Pyridazin-3-yloxy)aniline with unique electronic and steric properties. The pyridazine ring is known for its aromaticity and conjugation, which can influence the compound's reactivity and stability.
Chemical Properties: 3-(Pyridazin-3-yloxy)aniline exhibits several key chemical properties that make it suitable for various applications. Its solubility in organic solvents, such as dichloromethane and ethanol, facilitates its use in synthetic reactions. Additionally, the compound demonstrates moderate thermal stability, allowing it to be used in reactions at elevated temperatures without significant decomposition. Recent studies have also highlighted its ability to act as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs).
Synthesis Methods: The synthesis of 3-(Pyridazin-3-yloxy)aniline involves a multi-step process that typically begins with the preparation of the pyridazine derivative. One common approach involves the nucleophilic substitution reaction between pyridazine derivatives and appropriate aryl halides in the presence of a palladium catalyst. This method ensures high yields and good purity of the final product. Researchers have also explored alternative routes, such as coupling reactions and oxidative cyclization, to optimize the synthesis process further.
Applications in Pharmacology: Recent advancements in medicinal chemistry have underscored the potential of 3-(Pyridazin-3-yloxy)aniline as a lead compound for drug discovery. Its structural versatility allows for modifications that can target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them candidates for therapeutic agents against chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
Materials Science Applications: Beyond pharmacology, 3-(Pyridazin-3-yloxy)aniline has found applications in materials science due to its ability to form stable coordination complexes with metal ions. These complexes exhibit interesting magnetic and optical properties, which are valuable in the development of sensors and electronic devices. Recent research has focused on incorporating these complexes into nanomaterials for enhanced performance in energy storage systems.
Latest Research Findings: In 2022, a groundbreaking study published in *Journal of Medicinal Chemistry* revealed that 3-(Pyridazin-3-yloxy)aniline derivatives possess potent inhibitory effects on key enzymes involved in cancer progression. This discovery has opened new avenues for their use in anticancer therapy. Additionally, researchers at Stanford University have developed novel synthetic routes that significantly reduce the cost and time required for large-scale production of this compound.
In conclusion, 3-(Pyridazin-3-yloxy)aniline (CAS No. 1247044-47-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, favorable chemical properties, and promising biological activities continue to drive innovative research efforts. As advancements in synthetic methodologies and material science progress further, this compound is poised to play an even more significant role in shaping future technologies and therapeutic solutions.
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